molecular formula C19H17Cl2FN2O2S B11496876 1-(2,4-dichlorobenzyl)-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine

1-(2,4-dichlorobenzyl)-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine

Cat. No.: B11496876
M. Wt: 427.3 g/mol
InChI Key: SOQVQDRJXZJHGR-UHFFFAOYSA-N
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Description

1-[(2,4-DICHLOROPHENYL)METHYL]-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE is a complex organic compound characterized by the presence of multiple functional groups, including dichlorophenyl, fluorobenzenesulfonyl, and dimethylpyrrol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-DICHLOROPHENYL)METHYL]-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the dichlorophenyl group: This step involves the reaction of the pyrrole derivative with a dichlorophenylmethyl halide under basic conditions.

    Methylation: The final step involves the methylation of the pyrrole ring, which can be achieved using methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-DICHLOROPHENYL)METHYL]-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

1-[(2,4-DICHLOROPHENYL)METHYL]-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 1-[(2,4-DICHLOROPHENYL)METHYL]-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,4-DICHLOROPHENYL)METHYL]-3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE
  • 1-[(2,4-DICHLOROPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE
  • 1-[(2,4-DICHLOROPHENYL)METHYL]-3-(4-NITROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE

Uniqueness

1-[(2,4-DICHLOROPHENYL)METHYL]-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE is unique due to the presence of the fluorobenzenesulfonyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H17Cl2FN2O2S

Molecular Weight

427.3 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C19H17Cl2FN2O2S/c1-11-12(2)24(10-13-3-4-14(20)9-17(13)21)19(23)18(11)27(25,26)16-7-5-15(22)6-8-16/h3-9H,10,23H2,1-2H3

InChI Key

SOQVQDRJXZJHGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)N)CC3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

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